molecular formula C18H34N4O2 B5093161 N,N'-Hexamethylenebis(1-piperidinecarboxamide)

N,N'-Hexamethylenebis(1-piperidinecarboxamide)

Cat. No.: B5093161
M. Wt: 338.5 g/mol
InChI Key: DXLJBAHAUYUXSC-UHFFFAOYSA-N
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Description

N,N’-Hexamethylenebis(1-piperidinecarboxamide) is an organic compound with the molecular formula C18H34N4O2 and a molecular weight of 338.497 g/mol . It is known for its unique structure, which consists of two piperidinecarboxamide groups connected by a hexamethylene chain. This compound is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Hexamethylenebis(1-piperidinecarboxamide) can be synthesized through the reaction of hexamethylenediamine with piperidinecarboxylic acid derivatives. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds[2][2]. The reaction is carried out under inert conditions, often in an organic solvent like dichloromethane, and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-Hexamethylenebis(1-piperidinecarboxamide) may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems helps maintain optimal reaction conditions and product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications[2][2].

Chemical Reactions Analysis

Types of Reactions

N,N’-Hexamethylenebis(1-piperidinecarboxamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Scientific Research Applications

N,N’-Hexamethylenebis(1-piperidinecarboxamide) has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.

    Biology: Employed in the synthesis of bioactive molecules and as a building block for drug development.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N,N’-Hexamethylenebis(1-piperidinecarboxamide) involves its ability to interact with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. Additionally, it can act as a cross-linking agent, stabilizing polymer networks and enhancing their mechanical properties .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Hexamethylenebis(4-methyl-1-piperidinecarboxamide)
  • N,N’-Hexamethylenebis(2-methyl-1-aziridinecarboxamide)
  • N-Phenyl-1-piperidinecarboxamide
  • N-Methyl-1-piperidinecarboxamide

Uniqueness

N,N’-Hexamethylenebis(1-piperidinecarboxamide) is unique due to its specific hexamethylene linkage, which imparts distinct chemical and physical properties. This structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-[6-(piperidine-1-carbonylamino)hexyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O2/c23-17(21-13-7-3-8-14-21)19-11-5-1-2-6-12-20-18(24)22-15-9-4-10-16-22/h1-16H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLJBAHAUYUXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NCCCCCCNC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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